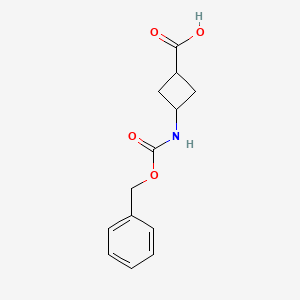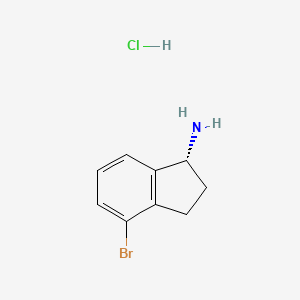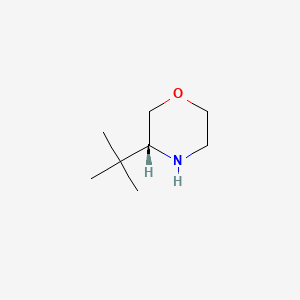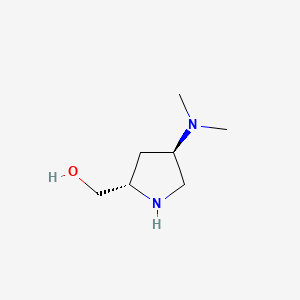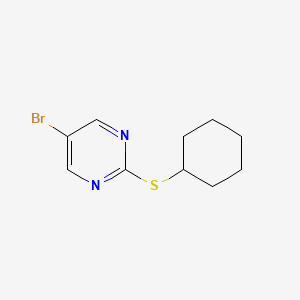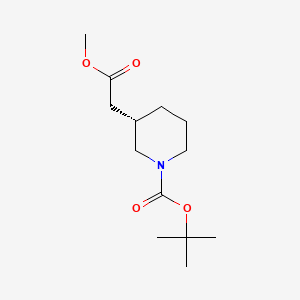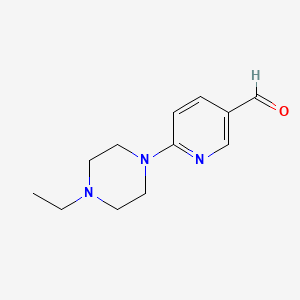
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde
Overview
Description
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H17N3O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid ring, and an ethylpiperazine moiety is substituted at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde and 4-ethylpiperazine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A suitable catalyst, such as a Lewis acid, may be used to facilitate the reaction.
Procedure: The nicotinaldehyde is reacted with 4-ethylpiperazine in the presence of the catalyst and solvent. The reaction mixture is heated under reflux for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major product is 6-(4-Ethylpiperazin-1-yl)nicotinic acid.
Reduction: The major product is 6-(4-Ethylpiperazin-1-yl)nicotinyl alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylpiperazine moiety can enhance the compound’s binding affinity and selectivity for specific targets, while the aldehyde group can participate in covalent interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
6-(4-Phenylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
6-(4-Benzylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness
6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of the ethylpiperazine moiety, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZUBYBFDYGLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
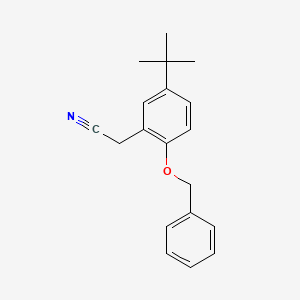

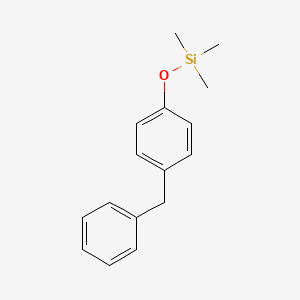
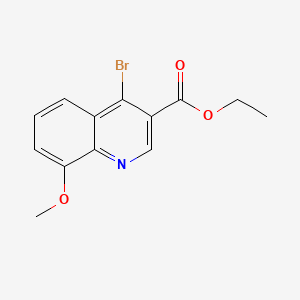
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)

